molecular formula C17H15BrN2O3 B4851072 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B4851072
M. Wt: 375.2 g/mol
InChI Key: IXDKFFHXYVESLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide, also known as BIA 10-2474, is a small molecule drug that was developed by the pharmaceutical company Bial. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential therapeutic uses in various diseases.

Mechanism of Action

2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which play a role in regulating pain, mood, and appetite. By inhibiting FAAH, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 increases the levels of endocannabinoids in the body, which may have therapeutic effects.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce pain and inflammation, improve memory and learning, and reduce anxiety and depression-like behaviors. The compound has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 is its potency as an FAAH inhibitor. The compound has been shown to be highly selective for FAAH over other enzymes, which may reduce the risk of off-target effects. However, one limitation of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 is its toxicity. In a clinical trial in 2016, several participants experienced severe adverse effects, including neurological symptoms and death. The cause of these adverse effects is still under investigation.

Future Directions

For research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 may include the investigation of its structural features and binding interactions with FAAH, the development of safer analogs with similar potency, and the exploration of its potential therapeutic uses in various diseases.

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 has been studied extensively for its potential therapeutic uses in various diseases, including pain, anxiety, and inflammation. The compound is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in regulating pain, mood, and appetite. By inhibiting FAAH, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(5-methyl-3-isoxazolyl)acetamide 10-2474 increases the levels of endocannabinoids in the body, which may have therapeutic effects.

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-10-7-16(20-23-10)19-17(21)9-14-13-5-4-12(18)8-11(13)3-6-15(14)22-2/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDKFFHXYVESLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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